Direct Tumor Volume Reduction: I3C Exhibits Superior In Vivo Efficacy Compared to DIM in Prostate Cancer Model
In a comparative assessment of in vivo efficacy, I3C demonstrates a markedly higher degree of tumor growth inhibition compared to DIM. A study using a subcutaneous prostate cancer model in C57BL/6 mice found that intraperitoneal injection of I3C (20 mg/kg) led to a 78% decrease in tumor volume relative to control [1]. In a separate study, dietary exposure to DIM (100 ppm) in a xenograft model reduced final tumor size by 44% compared to control-fed mice [2]. This represents a quantified 34 percentage point greater tumor volume reduction for I3C under the respective experimental conditions.
| Evidence Dimension | In Vivo Tumor Growth Inhibition |
|---|---|
| Target Compound Data | 78% decrease in tumor volume (I3C at 20 mg/kg, IP) |
| Comparator Or Baseline | 44% reduction in final tumor size (DIM at 100 ppm, dietary) |
| Quantified Difference | 34 percentage points greater reduction for I3C |
| Conditions | I3C study: C57BL/6 mice with subcutaneous TRAMP-C2 prostate cancer cells; DIM study: SCID mice with human CEM xenografts. |
Why This Matters
This 1.77-fold greater tumor volume reduction suggests that for preclinical oncology studies where maximal tumor growth inhibition is a primary endpoint, I3C may be the more potent selection over DIM.
- [1] Souli E, Machluf M, et al. Indole-3-carbinol (I3C) exhibits inhibitory and preventive effects on prostate tumors in mice. Food Chem Toxicol. 2008;46(3):863-870. View Source
- [2] Anderton MJ, Manson MM, Verschoyle RD, et al. Pharmacokinetics and tissue disposition of indole-3-carbinol and its acid condensation products after oral administration to mice. Clin Cancer Res. 2004;10(15):5233-5241. View Source
